1-溴甲基邻碳硼烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

1-Bromomethyl-o-carborane can be synthesized through the reaction of 1,2-dilithiocarborane with dibromomethane or similar halogenated compounds. The reactivity and synthesis routes of carborane derivatives often involve the formation of new B-C, B-N, and B-O bonds, demonstrating the versatility and reactivity of these boron-rich clusters. For instance, palladium-catalyzed cross-coupling has been employed for efficient B-N, B-O, and B-CN bond formation using bromo-carboranes (Dziedzic et al., 2016).

Molecular Structure Analysis

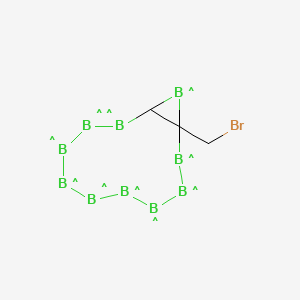

The molecular structure of 1-Bromomethyl-o-carborane and its derivatives can be characterized by techniques such as X-ray crystallography. These studies reveal the three-dimensional arrangement of atoms within the carborane cage and provide insights into the impact of substituents on the stability and reactivity of the molecule. The structural characterization of highly chlorinated, brominated, iodinated, and methylated carborane anions showcases the diverse possibilities for modifying the carborane scaffold (Tsang et al., 2000).

Chemical Reactions and Properties

1-Bromomethyl-o-carborane undergoes a variety of chemical reactions, including halogenation, functionalization through metal-catalyzed cross-coupling, and reactions with nucleophiles leading to the formation of disubstituted carboranes. These reactions expand the utility of carboranes in synthesizing complex molecules for applications in materials science, medicine, and organometallic chemistry (Semioshkin et al., 2003).

科学研究应用

医药:功能化碳硼烷衍生物的合成

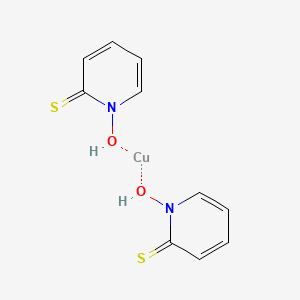

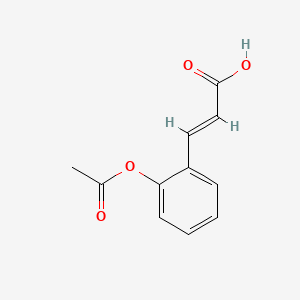

1-溴甲基邻碳硼烷是合成各种功能化碳硼烷衍生物的前体。 这些衍生物在医药领域具有潜在应用,特别是在硼中子俘获治疗(BNCT)药物的开发中 {svg_1}。BNCT 是一种靶向性癌症治疗方法,它利用含硼化合物将致死剂量的辐射专门输送到肿瘤细胞。

材料科学:含硼聚合物的开发

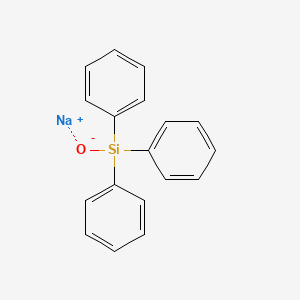

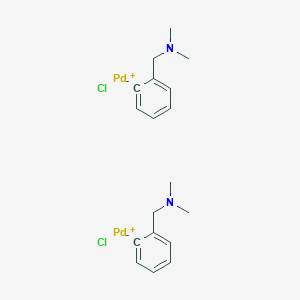

碳硼烷的独特性质,如热稳定性和电子特性,使其适合用于制造先进材料。 1-溴甲基邻碳硼烷可用于合成含硼聚合物和复合材料,这些材料在制造阻燃材料、半导体和纳米材料方面具有应用 {svg_2}。

有机金属化学:配体合成

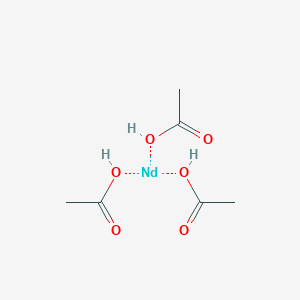

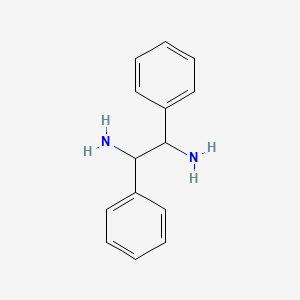

在有机金属化学中,1-溴甲基邻碳硼烷被用来合成可以与各种金属形成配合物的配体。 这些配合物因其催化性能及其在各种化学反应中的潜在用途而受到研究,包括对工业过程至关重要的反应 {svg_3}。

配位化学:金属有机框架 (MOF) 的构建模块

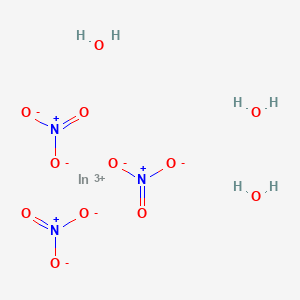

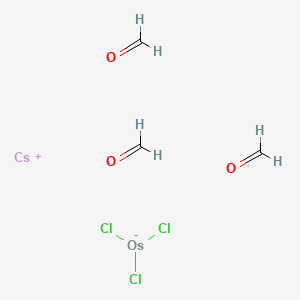

碳硼烷也被用作构建金属有机框架 (MOF) 的构建模块。MOF 是多孔材料,在气体储存、分离和催化方面具有应用。 将碳硼烷单元整合到 MOF 中可以提高其稳定性和功能 {svg_4}。

新型末端炔烃的合成

1-溴甲基邻碳硼烷用于合成新型末端炔烃,它们是有机合成中宝贵的中间体。 这些炔烃可以进一步转化为各种化学化合物,扩展了合成化学家可用的工具箱 {svg_5}。

光物理研究:聚集诱导发射

对基于碳硼烷的分子光物理性质的研究导致了聚集诱导发射 (AIE) 的发现。这种现象在某些含碳硼烷的大环化合物中观察到,这些化合物在聚集态和固态下表现出增强的发射。 这种性质对于开发用于光电子和传感应用的新材料具有价值 {svg_6}。

安全和危害

1-Bromomethyl-o-carborane is classified as a flammable solid. It is harmful if swallowed and can cause skin and eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

未来方向

Carborynes, three-dimensional analogues of benzyne, can be generated in situ from the precursors 1-X-2-Li-1,2-C2B10H10 (X = Br, I, OTs, OTf), or 1-Me3Si-2- [IPh (OAc)]-1,2-C2B10H10 or [1-Li-3-N2-1,2-C2B10H10] [BF4]. They are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives for potential application in medicine, materials science, and organometallic/coordination chemistry . This suggests that 1-Bromomethyl-o-carborane and similar compounds could have promising future applications in these fields.

作用机制

Target of Action

1-Bromomethyl-o-carborane is a complex compound that interacts with various targets. Carboranes, in general, are known to interact with biological molecules and have been used in boron neutron capture therapy (bnct) for cancer treatment .

Mode of Action

It’s known that carboranes can undergo lithiation, a process where a lithium atom is introduced into the molecule . This process can lead to the formation of new compounds, which can further react with various electrophiles .

Biochemical Pathways

Carboranes have been used in bnct, a therapy that relies on the nuclear capture and fission reaction of boron-10 isotope . This process results in high-energy alpha particles and recoil lithium nuclei, which can efficiently kill cancer cells on a cellular scale .

Pharmacokinetics

The nuclear targeting of boron achieved by a compound consisting of doxorubicin (dox) and carborane (cb) has been reported . This suggests that carborane derivatives can be designed to enhance bioavailability and target specificity.

Result of Action

The use of carboranes in bnct has shown promising results in efficiently killing cancer cells with high accuracy, short course, and low side-effects .

Action Environment

It’s known that polar solvents can improve the reactivity and increase the activity of free radicals, which may lead to termination or chain transfer reactions .

属性

InChI |

InChI=1S/C3H3B10Br/c14-1-3-2(4-3)5-7-9-11-13-12-10-8-6-3/h2H,1H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWVRXIARQXIER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3B10Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19496-84-5 |

Source

|

| Record name | 1-Bromomethyl-1,2-dicarba-closo-dodecaborane(12) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the applications of 1-bromomethyl-o-carborane in synthetic chemistry?

A1: 1-Bromomethyl-o-carborane serves as a valuable reagent in organic synthesis, particularly in cross-coupling reactions. [] It allows for the introduction of a carborane moiety into diverse molecular structures, which can be particularly useful in medicinal chemistry and materials science. For example, the research highlights the nickel-catalyzed cross-coupling of 1-bromomethyl-o-carborane with both alkyl and aryl Grignard reagents. [] This reaction enables the formation of new carbon-carbon bonds, leading to the synthesis of complex molecules containing the unique carborane cage structure. []

Q2: What makes 1-bromomethyl-o-carborane particularly useful in cross-coupling reactions?

A2: The reactivity of 1-bromomethyl-o-carborane in cross-coupling reactions stems from the presence of the bromine atom, which acts as a leaving group. This allows the carborane moiety, known for its unique electronic and steric properties, to be readily transferred to various coupling partners. This is particularly important when working with sterically hindered substrates, as demonstrated by the successful coupling with alkyl Grignard reagents. [] This ability to participate in cross-coupling reactions even with sterically hindered substrates makes it a valuable tool in synthesizing diverse and complex carborane derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。